molecular formula C11H11N3O2 B070764 Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate CAS No. 167626-25-7

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No. B070764
M. Wt: 217.22 g/mol
InChI Key: KZQIXWIGCXTIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.

Mechanism Of Action

The exact mechanism of action of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is not fully understood. However, it is believed to work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal cell membranes and ultimately, cell death.

Biochemical And Physiological Effects

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and antifungal properties, it has also been shown to have anti-inflammatory and antioxidant effects. These properties make it a potential candidate for the treatment of a range of diseases, including cancer and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. However, one of the main limitations is its limited solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are a number of potential future directions for research on Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate. One area of interest is in the development of new drugs for the treatment of fungal infections. Another potential direction is in the development of new therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate and its potential applications in various fields of research.

Scientific Research Applications

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. It has been shown to have potent antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs.

properties

CAS RN

167626-25-7

Product Name

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 4-(1,2,4-triazol-4-yl)benzoate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-7-12-13-8-14/h3-8H,2H2,1H3

InChI Key

KZQIXWIGCXTIHO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2

synonyms

4-(4H-1,2,4-TRIAZOL-4-YL)-BENZOIC ACID, ETHYL ESTER

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of ethyl 4-fluorobenzoate (8.4 g), 1,2,4-triazole (4.14 g) and potassium carbonate (20.7 g) in DMF (30 ml) was stirred at 100° C. for 3 hours and concentrated. To the residue was added dichloromethane, and the mixture was washed with water, dried and concentrated. The residue was purified with silica gel column chromatography (dichloromethane:methanol=50:1→20:1) to give a colorless solid of ethyl 4-(1,2,4-triazol-1-yl)benzoate (4.0 g) and ethyl 4-(1,2,4- triazol-4- yl)benzoate (369 mg).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of the obtained ethyl 4-(1,2,4-triazol-4-yl)benzoate (365 mg) in ethanol (4 ml)-THF (4 ml) was added 1 N sodium hydroxide solution (4 ml), and the solution was stirred at room temperature for 2 hours. The reaction solution was concentrated and the residue was dissolved in water, to which was added 1 N hydrochloric acid (4 ml). The precipitate was filtered, washed with water and dried to give the title compound, 4-(1H-imidazol-4-yl)benzoic acid (275 mg).
Quantity
365 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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